molecular formula C8H10BrNO B13614632 (r)-4-(1-Aminoethyl)-2-bromophenol

(r)-4-(1-Aminoethyl)-2-bromophenol

Cat. No.: B13614632
M. Wt: 216.07 g/mol
InChI Key: JSYOICGOTJHSPH-RXMQYKEDSA-N
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Description

®-4-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromine atom, and a phenolic group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 2-bromo-4’-hydroxyacetophenone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral catalyst such as a rhodium or ruthenium complex .

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)-2-bromophenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2-bromophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, ®-4-(1-Aminoethyl)-2-bromophenol exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This can lead to different reaction pathways and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

JSYOICGOTJHSPH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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